o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine
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Overview
Description
o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a methoxypyridine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the hydroxylamine group.
2-(6-Methoxypyridin-2-yl)ethanamine: Contains an ethyl group instead of a methyl group.
2-Bromo-6-methoxypyridine: Similar pyridine ring but with a bromine substituent.
Uniqueness: o-((6-Methoxypyridin-2-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(6-methoxypyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-4-2-3-6(9-7)5-11-8/h2-4H,5,8H2,1H3 |
InChI Key |
YNHXSOKEGLBJHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CON |
Origin of Product |
United States |
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